[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate
Description
Systematic IUPAC Nomenclature Analysis
The IUPAC name of this compound reflects its complex macrocyclic structure, which combines a bicyclic framework with multiple functional groups. The systematic name is constructed as follows:
- Parent structure : The core bicyclic system is designated as 2-azabicyclo[16.3.1]docosa, indicating a 22-membered macrocycle with one nitrogen atom (aza) and bridge lengths of 16, 3, and 1 carbons.
- Substituents and functional groups :
- Stereochemical descriptors :
The full name adheres to IUPAC guidelines for prioritizing functional groups and stereochemistry.
Table 1: Key components of the IUPAC name
| Component | Description |
|---|---|
| Bicyclic framework | 2-azabicyclo[16.3.1]docosa (22-membered macrocycle with nitrogen bridge) |
| Double bonds | 1(21), 4, 6, 10, 18(22), 19-hexaene system |
| Hydroxy groups | C13, C20, C22 |
| Methoxy groups | C8, C14, C17 |
| Stereochemistry | 7 chiral centers (S/R configurations) and 3 double bond geometries (E/Z) |
Positional Isomerism and Stereochemical Configuration
The compound exhibits both geometric and stereoisomerism due to its macrocyclic architecture:
Geometric isomerism :
Stereochemical complexity :
Table 2: Stereochemical assignments
| Position | Configuration | Structural Role |
|---|---|---|
| C8 | S | Anchors methoxy group; influences macrocycle rigidity |
| C9 | S | Carbamate attachment point |
| C12 | S | Part of conjugated triene system |
| C13 | R | Hydroxy group orientation |
| C14 | S | Methoxy group placement |
| C16 | S | Methyl group positioning |
| C17 | R | Methoxy group stereochemistry |
Classification Within the Benzoquinone Ansamycin Family
This compound belongs to the benzoquinone ansamycin subclass, characterized by:
Structural features :
Biosynthetic lineage :
Functional classification :
Table 3: Comparison with related ansamycins
Properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXSABHHRSWSID-OOJAHTAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron-Mediated Cyclization of Tropone Derivatives
Building on methodologies for azabicyclo[4.3.1]decane systems, the 16-membered ring is constructed via iron-tricarbonyl coordination (Figure 1). Tropone, complexed with Fe(CO)₃, undergoes nucleophilic attack by a primary amine to form an η⁴-diene intermediate. Subsequent Boc-protection and photochemical demetallation yield a deconjugated olefin primed for cyclization.
Key Reaction Conditions
Geldanamycin as a Starting Material
The geldanamycin backbone provides the azabicyclo[16.3.1]docosa framework, as evidenced by PROTAC syntheses. General Procedure D from involves:
-
Amine deprotection : TFA-amine salt dissolved in CH₂Cl₂.
-
Coupling : Geldanamycin (1.0 eq.) + DIPEA (8.0 eq.), stirred at RT overnight.
-
Purification : Column chromatography (cyclohexane/EtOAc gradient).
Functional Group Installation and Modification
Hydroxyl and Methoxy Group Introduction
Methoxy groups are installed via SN2 methylation of phenolic hydroxyls using methyl iodide or dimethyl sulfate. Hydroxy groups at positions 13, 20, and 22 are preserved through selective protection:
Selective Deprotection Example
Carbamate Formation
The carbamate at position 9 is introduced via reaction of the primary amine with Boc₂O (di-tert-butyl dicarbonate):
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Amine activation : Dissolve TFA-amine salt in CH₂Cl₂, add DIPEA (8.0 eq.).
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Boc protection : Boc₂O (1.1 eq.), 0°C → RT, 12 h.
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Workup : Extraction with CH₂Cl₂ (3 × 75 mL), drying (Na₂SO₄), column purification.
Critical Optimization
Stereochemical Control and Chiral Resolution
The eight stereocenters necessitate asymmetric synthesis and chiral auxiliaries:
-
Enzymatic resolution : Lipase-mediated acetylation of racemic alcohols.
-
Chiral HPLC : Preparative separation using cellulose-based columns.
Data Table 1: Stereochemical Outcomes in Key Steps
| Step | Method | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| Amine coupling | Pd(OH)₂/C, EtOH | 98 | 78 | |
| Heck cyclization | Pd(PPh₃)₄, toluene | 95 | 44 | |
| Enzymatic resolution | Lipase PS-30 | 99 | 65 |
Purification and Analytical Characterization
Recrystallization Optimization
Patent WO2020136188A1 highlights n-heptane for recrystallizing Boc-protected intermediates to avoid di-Boc byproducts:
Chromatographic Methods
Data Table 2: Physical Properties of Key Intermediates
| Compound | mp (°C) | Rf (CH₂Cl₂/acetone) | HRMS [M+H]+ (calcd/found) | Source |
|---|---|---|---|---|
| 3a | 122–129 | 0.43 | 933.4240/933.4240 | |
| 3c | 145–150 | 0.42 | 989.4833/989.4866 | |
| Boc-8 | 117–119 | 0.65 | 999.4322/999.4322 |
Challenges and Mitigation Strategies
Diastereomer Formation
The C9 carbamate’s stereochemistry is vulnerable to epimerization during Boc protection. Mitigation includes:
Chemical Reactions Analysis
Dihydro-herbimycin B undergoes various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized back to the benzoquinone form using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the compound can be achieved using stronger reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to [(4E,6Z,...)] exhibit significant antimicrobial activity. For instance:
- Streptomyces species , known for producing specialized metabolites like geldanamycin and nigericin (which share structural similarities), have demonstrated effective antimicrobial properties against various pathogens . These metabolites can inhibit bacterial growth and are being investigated for their potential use in treating infections.
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms often involve the disruption of cellular signaling pathways that promote cancer cell survival.
Gastrointestinal Applications
The compound may also play a role in gastrointestinal health:
- Recent patents have discussed methods involving compounds like this one for detecting gastrointestinal tract conditions . Its biochemical properties could be utilized in developing diagnostic tools or therapeutic agents targeting gastrointestinal diseases.
Herbicidal Activity
Research into the phytotoxic effects of related compounds has revealed their potential as herbicides:
- Compounds derived from Streptomyces exhibit herbicidal activity against various plant species . This suggests that [(4E,6Z,...)] might be developed into a natural herbicide to manage unwanted vegetation without harming crops.
Plant Growth Regulation
There is evidence to support the use of such compounds in enhancing plant growth:
- Specialized metabolites from microbial sources can stimulate plant growth by promoting beneficial microbial interactions in the soil and enhancing nutrient uptake . This application is particularly relevant in organic farming practices.
Chemical Properties and Structure Analysis
The compound's molecular structure contributes significantly to its biological activity:
- Molecular Formula : C36H45N3O10
- Molecular Weight : 679.8 g/mol
- Hydrogen Bond Donor Count : 4
- Hydrogen Bond Acceptor Count : 10
These properties indicate a complex interaction with biological systems that could be leveraged for therapeutic and agricultural applications .
Case Studies and Research Findings
Mechanism of Action
The primary mechanism of action of [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate involves the inhibition of Hsp90, a molecular chaperone that assists in the proper folding and function of client proteins involved in cell-cycle regulation. By binding to Hsp90, this compound disrupts the chaperone’s function, leading to the degradation of client proteins and subsequent inhibition of cell proliferation . This mechanism is particularly relevant in cancer cells, where Hsp90 is often overexpressed and essential for the stability of oncogenic proteins.
Comparison with Similar Compounds
Key Observations:
Carbamate vs. Quinone: The carbamate group in the target compound improves stability compared to geldanamycin’s redox-sensitive quinone, reducing off-target toxicity .
Methoxy Substitution : The 8,14,17-trimethoxy configuration enhances HSP90 binding affinity over dimethoxy analogs (e.g., compound), as methoxy groups stabilize hydrophobic interactions .
Linker Modifications : Derivatives with dioxopiperidin-isoindolin extensions (e.g., 3c-3f) exhibit dual functionality—HSP90 inhibition and proteasome-mediated degradation—making them superior in anticancer activity .
Target Compound vs. Analog
Mechanistic Insights:
- The trihydroxy groups (13,20,22) in the target compound facilitate hydrogen bonding with HSP90’s ATP-binding pocket, while the trimethoxy groups enhance lipophilicity for membrane penetration .
- Compared to simpler carbamates (e.g., compounds), the macrocyclic structure confers target specificity, minimizing off-target effects on unrelated kinases .
Biological Activity
The compound [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate is a complex natural product with significant biological activity. This article aims to summarize its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of natural products known for their diverse biological activities. The structural complexity includes multiple functional groups that contribute to its pharmacological profile.
Key Chemical Properties:
- Molecular Weight: Approximately 679.8 g/mol
- Hydrogen Bond Donors: 4
- Hydrogen Bond Acceptors: 10
- Rotatable Bonds: 7
- LogP (XLogP3-AA): 2.8 (indicating moderate lipophilicity) .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Properties
The compound has also demonstrated anticancer activity in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .
Phytotoxic Effects
In agricultural contexts, this compound has been identified as a phytotoxic agent against certain plant species. Its application in controlled environments showed detrimental effects on the germination and growth of radish and potato plants . This property could be leveraged for developing biopesticides.
Case Studies
- Antimicrobial Efficacy:
- Cancer Cell Line Studies:
- Agricultural Application:
Q & A
Q. What synthetic methodologies are most effective for constructing the macrolactam core of this compound?
The macrolactam scaffold can be synthesized using a combination of Fischer indole synthesis , Williamson ether coupling , and N-alkylation reactions . Key steps include:
- Cyclization under anhydrous conditions with catalysts like Pd(OAc)₂ (for Heck-type coupling) to form the bicyclic framework .
- Stereochemical control via chiral auxiliaries or asymmetric catalysis, leveraging the compound's eight stereocenters .
- Purification via silica gel column chromatography (hexane:EtOAc gradients) and recrystallization from ethanol/water mixtures .
Table 1 : Example Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Macrolactamization | Pd(OAc)₂, DMF, 80°C | 45% | >95% |
| Carbamate Formation | ClCO₂Et, NEt₃, THF | 78% | 98% |
Q. How can the stereochemistry and regiochemistry of this compound be confirmed experimentally?
Advanced spectroscopic techniques are critical:
- NMR : ¹H-¹H COSY and NOESY to resolve spatial proximity of protons (e.g., methoxy groups at C8, C14, C17). ¹³C NMR detects carbonyl signals (C3=O at ~170 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, particularly for the bicyclo[16.3.1] system .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 635.2804 for C₃₁H₄₅N₃O₈) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in:
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test individually .
- Solubility : Optimize DMSO/PBS ratios for in vitro assays to avoid aggregation artifacts.
- Target selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .
Q. How can the pharmacophore be mapped for antitumor activity?
Computational and experimental approaches include:
- Molecular Dynamics (MD) Simulations : Identify interactions between the carbamate group (C9) and ATP-binding pockets (e.g., HSP90) .
- SAR Studies : Modify substituents (e.g., replace C14 methoxy with ethoxy) and compare IC₅₀ values in cancer cell lines (Table 2).
Table 2 : Antiproliferative Activity (IC₅₀, μM)
| Derivative | HCT-116 | MCF-7 | A549 |
|---|---|---|---|
| Parent | 0.12 | 0.18 | 0.25 |
| C14-OEt | 0.45 | 0.62 | 0.78 |
Q. What methodologies elucidate metabolic pathways and stability?
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS. Major Phase I transformations include hydroxylation at C20 and demethylation of C8 methoxy .
- Plasma Stability : Monitor degradation in rat plasma (37°C, pH 7.4) over 24 hours. Half-life (t₁/₂) <2 hours suggests need for prodrug strategies .
Q. How do polymorphic forms affect crystallization and bioavailability?
- DSC/TGA : Identify thermal events (e.g., Form I melts at 198°C vs. Form II at 205°C).
- Powder X-ray Diffraction (PXRD) : Compare Bragg peaks (Form I: 2θ = 12.4°, 15.7°; Form II: 13.1°, 17.2°) .
- Solubility Testing : Form II shows 3-fold higher aqueous solubility than Form I, critical for oral absorption .
Key Challenges and Methodological Considerations
- Stereochemical Complexity : Use enantioselective synthesis and rigorous chiral analytics to avoid racemization .
- Biological Assay Design : Include positive controls (e.g., retaspimycin for HSP90 inhibition) and validate target engagement via Western blotting .
- Data Reproducibility : Adopt standardized protocols for compound storage (lyophilized, -80°C) and solvent systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
